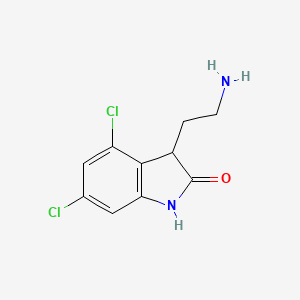

3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one

Description

Properties

Molecular Formula |

C10H10Cl2N2O |

|---|---|

Molecular Weight |

245.10 g/mol |

IUPAC Name |

3-(2-aminoethyl)-4,6-dichloro-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H10Cl2N2O/c11-5-3-7(12)9-6(1-2-13)10(15)14-8(9)4-5/h3-4,6H,1-2,13H2,(H,14,15) |

InChI Key |

AXFNCTDYZKZOLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C2CCN)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one typically involves:

- Construction of the indolone (2,3-dihydro-1H-indol-2-one) core with appropriate chloro substitutions at positions 4 and 6.

- Introduction of the 2-aminoethyl side chain at position 3 via nucleophilic substitution or reductive amination.

- Use of intermediates such as substituted anilines or benzyl derivatives bearing nitro or chloro groups.

- Final reduction and purification steps to yield the target amine.

Key Preparation Methods and Reaction Steps

Starting Materials and Core Formation

Substituted Aniline Precursors: The starting materials often include substituted anilines such as 4,6-dichloro-2-methyl aniline. These anilines are reacted with reagents like 2,3-dichloro acryloyl chloride to form intermediate amides or acrylamides that cyclize to form the indolone ring system.

Cyclization and Functionalization: The reaction of 4,6-dichloro-2-methyl aniline with 2,3-dichloro acryloyl chloride under controlled conditions leads to an intermediate which upon further treatment with alkanolate salts (e.g., sodium methanolate) undergoes cyclization to give the indolone core bearing the dichloro substituents.

Introduction of the 2-Aminoethyl Side Chain

Nucleophilic Substitution or Reductive Amination: The 3-position of the indolone ring can be functionalized with a 2-aminoethyl group by reacting the corresponding aldehyde or halomethyl intermediate with 2-aminoethylamine or its derivatives.

For example, condensation of aldehyde intermediates with 2-(3,4-dichlorophenyl)ethan-1-amine followed by reduction with sodium borohydride (NaBH4) yields the secondary amine analogs. This reductive amination approach is adaptable to various substituted indolones.

In some methods, the amine side chain is introduced via reaction of halomethyl ketones with 2-aminoethylamine under reflux conditions to form the corresponding substituted indolones.

Reduction and Purification

Catalytic Hydrogenation: Nitro groups on intermediates (if present) are reduced to amines using palladium on carbon (Pd/C) under hydrogen atmosphere, often in ethanol solvent. This step is crucial for converting nitro-substituted intermediates to the desired aminoethyl derivatives.

Crystallization and Salt Formation: The final amine product is often isolated as its hydrochloride salt or other pharmaceutically acceptable acid addition salts to improve stability and handling.

Representative Reaction Scheme Summary

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of 4,6-dichloro-2-methyl aniline with 2,3-dichloro acryloyl chloride | Room temperature, dichloromethane or suitable solvent | Formation of amide intermediate |

| 2 | Cyclization with sodium methanolate in methanol | Reflux or ambient temperature | Formation of 4,6-dichloro-2,3-dihydro-1H-indol-2-one core |

| 3 | Condensation with 2-(3,4-dichlorophenyl)ethan-1-amine or 2-aminoethylamine | Acetic acid catalysis, room temp to reflux | Formation of imine intermediate |

| 4 | Reduction of imine with NaBH4 | Methanol or ethanol solvent | Formation of 3-(2-aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one |

| 5 | Optional catalytic hydrogenation (if nitro intermediates) | Pd/C, H2, ethanol | Conversion of nitro to amino groups |

| 6 | Salt formation | Treatment with HCl or other acids | Isolation as hydrochloride salt |

Detailed Notes on Stereochemistry and Enantiomeric Purity

While the compound is achiral at the indolone core, related compounds with substituted oxindole cores bearing chiral centers have been prepared via enantioselective methods involving chiral reagents or resolution techniques.

Enantioselective synthesis methods employ chiral auxiliaries or catalysts to produce optically pure intermediates, which can be hydrogenated to yield enantiomerically enriched amines.

Preferential crystallization and chiral salt formation (e.g., with tartaric acid) are used to separate enantiomers when necessary.

Comparative Analysis of Preparation Approaches

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Use of substituted anilines and acryloyl chlorides | Direct formation of indolone core with dichloro substitution | Straightforward, scalable | Requires handling of reactive acyl chlorides |

| Reductive amination with 2-aminoethylamine | Mild conditions, versatile for side chain introduction | Good yields, adaptable | Requires careful control to avoid over-reduction |

| Catalytic hydrogenation of nitro intermediates | Efficient reduction to amines | High purity amines | Requires hydrogenation setup |

| Enantioselective synthesis (for chiral analogs) | Use of chiral reagents and resolution | High optical purity | More complex, costly |

Summary Table of Key Reagents and Conditions

| Reagent/Material | Role | Typical Conditions | Notes |

|---|---|---|---|

| 4,6-Dichloro-2-methyl aniline | Starting aromatic amine | Room temp, organic solvent | Provides dichloro substitution |

| 2,3-Dichloro acryloyl chloride | Acylation and cyclization agent | 0-10°C to room temp | Reactive, moisture sensitive |

| Sodium methanolate | Base and cyclization promoter | Methanol solvent, reflux | Facilitates ring closure |

| 2-Aminoethylamine | Side chain source | Room temp to reflux | Nucleophile for substitution |

| Sodium borohydride (NaBH4) | Reducing agent | Methanol, 0-25°C | Reduces imines to amines |

| Palladium on carbon (Pd/C) | Hydrogenation catalyst | H2 atmosphere, ethanol | Reduces nitro groups to amines |

| Hydrochloric acid | Salt formation | Aqueous or organic solvent | Improves stability and isolation |

Research Discoveries and Industrial Relevance

The preparation methods provide efficient, scalable routes to 3-(2-aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one, which can serve as intermediates or final compounds in pharmaceutical synthesis.

The use of environmentally benign solvents and mild reaction conditions has been emphasized in recent patents to enhance commercial viability.

The ability to prepare optically pure intermediates via stereoselective synthesis expands the utility of this compound class in chiral drug development.

The described synthetic routes allow for modification of substitution patterns, enabling structure-activity relationship studies in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups. This is often achieved using nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with various enzymes and receptors, influencing their activity. For example, it may bind to serotonin receptors, affecting neurotransmission.

Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response. This modulation can lead to therapeutic effects in conditions such as cancer and infectious diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

Dichloro-Substituted Indole Derivatives

1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one (CAS 15362-40-0) Molecular Formula: C₁₄H₉Cl₂NO Molecular Weight: 278.13 g/mol Key Differences: Lacks the 2-aminoethyl group but features a dichlorophenyl substituent. This structural variation may alter binding affinity in biological systems .

2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine (CAS 299165-92-7) Molecular Formula: C₁₁H₁₂Cl₂N₂ Molecular Weight: 243.14 g/mol Key Differences: Replaces the indol-2-one ketone with a methyl group and retains the dichloro and aminoethyl moieties. The absence of the ketone reduces hydrogen-bonding capacity, which could impact interactions with enzymatic targets .

Tryptamine Derivatives

5-Methoxytryptamine (CAS 608-07-1)

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.24 g/mol

- Key Differences : Features a methoxy group at position 5 instead of chlorine. Methoxy groups are electron-donating, contrasting with chlorine’s electron-withdrawing effects, which may influence serotonin receptor binding .

This modification could enhance blood-brain barrier penetration but reduce aqueous solubility .

Functional Group Modifications

3-(Hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one (CAS 324029-69-8) Molecular Formula: C₁₀H₁₀N₂O₂ Molecular Weight: 190.20 g/mol Key Differences: Replaces the aminoethyl group with a hydroxyimino moiety and adds methyl groups.

Structural and Physicochemical Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₀Cl₂N₂O | ~261.11 | 4,6-Cl; 3-(2-aminoethyl) | Indol-2-one, amine |

| 1-(2,6-Dichlorophenyl)-indol-2-one | C₁₄H₉Cl₂NO | 278.13 | 2,6-Cl-phenyl | Indol-2-one |

| 2-(4,6-Dichloro-2-methyl-indol-3-yl)ethanamine | C₁₁H₁₂Cl₂N₂ | 243.14 | 4,6-Cl; 2-methyl; 3-ethylamine | Indole, primary amine |

| 5-Methoxytryptamine | C₁₁H₁₄N₂O | 190.24 | 5-OCH₃; 3-ethylamine | Indole, primary amine |

| 3-(Hydroxyimino)-5,7-dimethyl-indol-2-one | C₁₀H₁₀N₂O₂ | 190.20 | 5,7-CH₃; 3-hydroxyimino | Indol-2-one, oxime |

Implications of Structural Differences

- Electron Effects : Chlorine’s electron-withdrawing nature in the target compound may enhance electrophilic reactivity compared to methoxy or methyl groups in analogs, influencing metabolic pathways (e.g., cytochrome P450 interactions) .

- Biological Activity: Tryptamine derivatives (e.g., 5-methoxytryptamine) are known serotonin analogs, suggesting the target compound might interact with neurotransmitter receptors, though chlorine substituents could shift selectivity .

Biological Activity

3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, notable for its diverse biological activities. Its unique structure, characterized by dichloro substitutions and an aminoethyl group, suggests potential pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.

The molecular formula of 3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one is C10H10Cl2N2O, with a molecular weight of approximately 245.10 g/mol. The presence of chlorine atoms enhances its electrophilic character, potentially increasing its reactivity with biological targets.

Research indicates that 3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one may interact with various biological macromolecules. Its mechanism of action involves:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell signaling pathways.

- Binding Affinity : Molecular docking studies suggest it has a significant binding affinity for specific protein targets .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. For example:

- Bacterial Inhibition : Studies have shown effective inhibition against Gram-positive and Gram-negative bacteria.

- Fungal Activity : It also demonstrates antifungal activity, making it a candidate for further development in treating infections.

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of 3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one:

- Cytokine Modulation : The compound can modulate the production of pro-inflammatory cytokines in vitro.

- Cellular Pathways : It may influence pathways such as NF-kB and MAPK, which are critical in inflammation .

Anticancer Properties

The anticancer activity is particularly promising:

- Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating potency comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| HCT-116 | 1.9 | 3.23 |

| MCF-7 | 2.3 | 3.23 |

Synthesis and Derivatives

The synthesis of 3-(2-Aminoethyl)-4,6-dichloro-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions where careful control of conditions is crucial for yield and purity. Various derivatives have been synthesized to enhance its bioactivity further.

Case Studies

- Study on Antimicrobial Activity : A recent study demonstrated the effectiveness of this compound against resistant bacterial strains, highlighting its potential as a new antibiotic agent.

- Anti-inflammatory Research : Another study focused on its ability to reduce inflammation in animal models of arthritis, showing promising results in decreasing joint swelling and pain markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.